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Compound of Interest

Compound Name: Sulfo-Cy3 dUTP

Cat. No.: B15555755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy3 dUTP is a fluorescently labeled deoxyuridine triphosphate that serves as a critical

tool in molecular biology for the enzymatic labeling of DNA. This nucleotide analog, featuring a

sulfonated cyanine 3 (Cy3) dye, is readily incorporated into newly synthesized DNA strands by

various DNA polymerases. The presence of the sulfo-Cy3 moiety allows for the direct

visualization of the labeled DNA due to its bright orange-red fluorescence. Its enhanced water

solubility, a result of the sulfonate groups, makes it particularly suitable for a wide range of

aqueous-based biological assays.[1][2] This guide provides an in-depth overview of Sulfo-Cy3
dUTP, its applications, and detailed protocols for its use in key molecular biology techniques.

Core Properties of Sulfo-Cy3 dUTP
The utility of Sulfo-Cy3 dUTP stems from its specific physicochemical and spectral properties,

which are optimized for fluorescence-based detection methods.
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Property Value Reference(s)

Appearance Dark red powder [3]

Excitation Maximum (λex) ~551-555 nm [3][4]

Emission Maximum (λem) ~561-570 nm [3][4]

Molar Extinction Coefficient (at

λex)
~150,000 - 162,000 cm⁻¹M⁻¹ [4][5]

Molecular Formula C₄₈H₅₉N₆O₂₂P₃S₂ [4]

Molecular Weight ~1229.1 - 1240.0 g/mol [3][4]

Storage Conditions -20°C in the dark [3][6]

Stability

Stable for up to 12 months at

-20°C. Avoid repeated freeze-

thaw cycles and prolonged

exposure to light. Can be

transported at room

temperature for up to 3 weeks.

[6]

Enzymatic Incorporation of Sulfo-Cy3 dUTP
Sulfo-Cy3 dUTP can be used as a substitute for its natural counterpart, dTTP, in several

enzymatic reactions to generate fluorescently labeled DNA probes.[7] The choice of labeling

method often depends on the specific application, the amount and nature of the starting DNA

template, and the desired characteristics of the final probe. Optimal labeling conditions can

yield probes with a density of 20-40 dyes per kilobase.[8][9][10][11]

Nick Translation
This method involves creating single-strand breaks ("nicks") in a double-stranded DNA

template using DNase I. DNA Polymerase I then synthesizes a new strand from the 3'-hydroxyl

end of the nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity

and incorporating labeled nucleotides like Sulfo-Cy3 dUTP.[12]

Reaction Setup: In a microcentrifuge tube on ice, combine the following:
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1 µg of template DNA

5 µL of 10x Nick Translation Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM

DTT)

5 µL of a dNTP mix (e.g., 0.5 mM each of dATP, dCTP, dGTP)

2.5 µL of 1 mM Sulfo-Cy3 dUTP

2 µL of DNase I (diluted to an appropriate concentration, to be optimized)

2 µL of DNA Polymerase I (e.g., 10 U/µL)

Nuclease-free water to a final volume of 50 µL.

Incubation: Mix gently and incubate at 15°C for 90 minutes to 2 hours. The incubation time

can be adjusted to control the size of the labeled fragments, which should typically range

from 200 to 500 base pairs.

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).

Purification: Purify the labeled probe from unincorporated nucleotides using a suitable

method, such as spin column chromatography or ethanol precipitation.

Storage: Store the purified probe at -20°C, protected from light.
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Figure 1: Workflow for Nick Translation using Sulfo-Cy3 dUTP.

Random Primed Labeling
In this technique, a denatured, single-stranded DNA template is annealed to a mixture of

random-sequence oligonucleotides (hexamers or octamers). The Klenow fragment of DNA

Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers,

incorporating Sulfo-Cy3 dUTP along the newly synthesized strands. This method is known for

producing probes with high specific activity.[13][14]

Template Denaturation: In a microcentrifuge tube, combine 25-100 ng of DNA template with

nuclease-free water to a final volume of 10 µL. Denature the DNA by heating at 95-100°C for

5-10 minutes, followed by immediate cooling on ice for 5 minutes.

Reaction Setup: On ice, add the following to the denatured DNA:

2.5 µL of 10x dNTP labeling mix (e.g., 1 mM each of dATP, dCTP, dGTP, and a reduced

concentration of dTTP, such as 0.5 mM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15555755?utm_src=pdf-body-img
https://www.benchchem.com/product/b15555755?utm_src=pdf-body
https://www.benchchem.com/product/b15555755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21390693/
https://experiments.springernature.com/articles/10.1385/1-59259-238-4:027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.5 µL of random primers (e.g., hexamers)

1.5 µL of 1 mM Sulfo-Cy3 dUTP

1 µL of Klenow fragment (e.g., 5 U/µL)

Nuclease-free water to a final volume of 25 µL.

Incubation: Mix gently and incubate at 37°C for 2-6 hours.

Reaction Termination: Stop the reaction by adding 2.5 µL of 0.5 M EDTA (pH 8.0).

Purification: Purify the labeled probe to remove unincorporated nucleotides.

Storage: Store the purified probe at -20°C, protected from light.
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Figure 2: Workflow for Random Primed Labeling with Sulfo-Cy3 dUTP.

Reverse Transcription
For labeling cDNA probes from an RNA template, Sulfo-Cy3 dUTP can be incorporated during

reverse transcription. This is a common method for preparing probes for microarray analysis.

RNA-Primer Annealing: In a reaction tube, combine:

Up to 20 µg of total RNA or 1-2 µg of mRNA

1 µL of oligo(dT) primer (or gene-specific primers)

Nuclease-free water to a final volume of 10 µL.

Incubate at 70°C for 10 minutes and then place on ice.

Reaction Setup: Add the following to the annealed RNA-primer mix:

4 µL of 5x First-Strand Buffer

2 µL of 0.1 M DTT

1 µL of a dNTP mix (e.g., 10 mM each of dATP, dCTP, dGTP, and a low concentration of

dTTP, e.g., 1 mM)

1 µL of 1 mM Sulfo-Cy3 dUTP

2 µL of a reverse transcriptase (e.g., SuperScript II)

Incubation: Incubate at 42°C for 2-3 hours.

RNA Hydrolysis: Degrade the RNA template by adding 10 µL of 1 N NaOH and incubating at

65°C for 15 minutes. Neutralize with 10 µL of 1 N HCl.

Purification: Purify the labeled cDNA probe.
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Storage: Store at -20°C in the dark.
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Figure 3: Workflow for Reverse Transcription Labeling.

Key Applications
DNA Microarrays
Sulfo-Cy3 dUTP is extensively used in DNA microarray experiments for gene expression

analysis. In a typical two-color microarray experiment, cDNA from a control sample is labeled

with one fluorescent dye (e.g., Sulfo-Cy3 dUTP), while cDNA from a test sample is labeled

with another spectrally distinct dye (e.g., Sulfo-Cy5 dUTP).[15] The two labeled samples are

then mixed and hybridized to a microarray slide containing thousands of known DNA
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sequences (probes). The relative fluorescence intensity of the two dyes at each spot on the

array indicates the relative abundance of the corresponding mRNA in the two samples.
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Figure 4: General workflow of a two-color DNA microarray experiment.

Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique used to visualize the location of specific DNA sequences on

chromosomes or in cells. Probes directly labeled with Sulfo-Cy3 dUTP offer a simplified and

rapid approach for multicolor and multi-sequence analysis, as they do not require secondary

detection steps with antibodies.[8][9][10][11][16] Brightly labeled probes generated with this

method generally produce less background staining.[17]

Probe Preparation: Generate Sulfo-Cy3 dUTP labeled probes using methods like nick

translation or random primed labeling as described above.

Slide Preparation: Prepare chromosome spreads or tissue sections on microscope slides.

This may involve fixation, permeabilization, and RNase treatment to remove endogenous

RNA.

Denaturation: Denature the probe and the target DNA on the slide simultaneously by heating

at 70-75°C for 2-5 minutes in a hybridization buffer containing formamide.

Hybridization: Allow the labeled probe to anneal to its complementary sequence on the target

DNA by incubating at 37°C overnight in a humidified chamber.

Washing: Perform a series of stringent washes to remove unbound and non-specifically

bound probes.

Counterstaining and Mounting: Counterstain the nuclei with a DNA stain like DAPI and

mount the slide with an anti-fade medium.

Visualization: Visualize the fluorescent signals using a fluorescence microscope equipped

with appropriate filters for Cy3 and the counterstain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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